molecular formula C18H18F2N2O4 B1139340 EMD638683 (S-Form) CAS No. 1184940-46-2

EMD638683 (S-Form)

Cat. No.: B1139340
CAS No.: 1184940-46-2
M. Wt: 364.3 g/mol
InChI Key: SSNAPUUWBPZGOY-INIZCTEOSA-N
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Description

EMD638683 S-Form is a highly selective inhibitor of serum and glucocorticoid-inducible kinase 1 (SGK1). This compound has shown significant potential in various scientific research applications due to its ability to inhibit SGK1 with an IC50 value of 3 μM . SGK1 is involved in numerous cellular processes, including sodium transport, cell survival, and proliferation, making EMD638683 S-Form a valuable tool in studying these pathways.

Scientific Research Applications

EMD638683 S-Form has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the inhibition of SGK1 and its effects on various biochemical pathways.

    Biology: Employed in cell culture studies to investigate the role of SGK1 in cell survival, proliferation, and apoptosis.

    Medicine: Explored for its potential therapeutic applications in conditions like hypertension, cancer, and metabolic disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting SGK1

Mechanism of Action

EMD638683 (S-Form) is a highly selective inhibitor of the serum and glucocorticoid-inducible kinase 1 (SGK1) with an IC50 of 3 μM . It binds to fatty acids and prevents their release from the cell, acting as a cytosolic Ca2+ chelator . It has also been shown to block the activation of toll-like receptor (TLR) signaling pathways, which are involved in the inflammatory response to invading organisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EMD638683 S-Form involves several steps, starting with the preparation of the key intermediate, 3,5-difluorophenylacetic acid. This intermediate is then subjected to a series of reactions, including esterification, hydrazinolysis, and acylation, to yield the final product .

Industrial Production Methods

Industrial production of EMD638683 S-Form typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes stringent quality control measures to maintain the compound’s efficacy and safety for research purposes .

Chemical Reactions Analysis

Types of Reactions

EMD638683 S-Form undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH, and solvent systems to ensure optimal yields .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of EMD638683 S-Form can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

EMD638683 S-Form is unique due to its high selectivity and potency in inhibiting SGK1. Its ability to selectively target SGK1 without significantly affecting other kinases makes it a valuable tool in studying SGK1-related pathways and developing therapeutic agents targeting this kinase .

Properties

IUPAC Name

N'-[(2S)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O4/c1-3-13-9(2)15(23)5-4-14(13)17(25)21-22-18(26)16(24)10-6-11(19)8-12(20)7-10/h4-8,16,23-24H,3H2,1-2H3,(H,21,25)(H,22,26)/t16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSNAPUUWBPZGOY-INIZCTEOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)C(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=C(C=CC(=C1C)O)C(=O)NNC(=O)[C@H](C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50735350
Record name N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1184940-46-2
Record name N'-[(2S)-2-(3,5-Difluorophenyl)-2-hydroxyacetyl]-2-ethyl-4-hydroxy-3-methylbenzohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50735350
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.